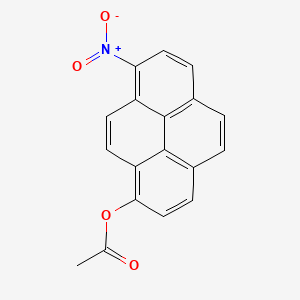
2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- is a synthetic organic compound belonging to the pyrimidinedione family This compound is characterized by its unique structural features, including a pyrimidinedione core, a butylthio group at the 6-position, a hydroxyethoxy methyl group at the 1-position, and a methyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Butylthio Group: The butylthio group can be introduced via a nucleophilic substitution reaction using a butylthiol reagent and a suitable leaving group on the pyrimidinedione core.
Attachment of the Hydroxyethoxy Methyl Group: This step involves the reaction of the pyrimidinedione derivative with a hydroxyethoxy methylating agent, such as ethylene glycol monomethyl ether, under basic conditions.
Methylation at the 5-Position: The final step is the methylation of the 5-position, which can be achieved using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, purification techniques like recrystallization or chromatography, and rigorous quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the pyrimidinedione core or the butylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (e.g., amines, alkoxides); reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- exerts its effects is often related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking substrate access. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 6-(methylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-methoxyethoxy)methyl)-5-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-ethyl-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and development.
Propriétés
Numéro CAS |
125056-73-7 |
|---|---|
Formule moléculaire |
C12H20N2O4S |
Poids moléculaire |
288.37 g/mol |
Nom IUPAC |
6-butylsulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H20N2O4S/c1-3-4-7-19-11-9(2)10(16)13-12(17)14(11)8-18-6-5-15/h15H,3-8H2,1-2H3,(H,13,16,17) |
Clé InChI |
TZNNJCUFROCSJV-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=C(C(=O)NC(=O)N1COCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















